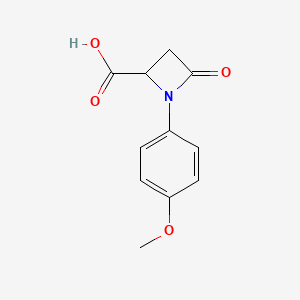![molecular formula C16H23N3O6S B14399201 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate CAS No. 88281-22-5](/img/structure/B14399201.png)
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a nitrobenzamido group attached to the piperidine ring, which is further linked to a propyl methanesulfonate moiety.
Méthodes De Préparation
The synthesis of 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the nitrobenzamido group: This step involves the reaction of piperidine with 2-nitrobenzoyl chloride in the presence of a base to form the nitrobenzamido derivative.
Attachment of the propyl methanesulfonate moiety: The final step involves the reaction of the nitrobenzamido-piperidine derivative with propyl methanesulfonate under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate undergoes various chemical reactions, including:
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of the nitrobenzamido group and the propyl methanesulfonate moiety, which may confer distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
88281-22-5 |
|---|---|
Formule moléculaire |
C16H23N3O6S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
3-[4-[(2-nitrobenzoyl)amino]piperidin-1-yl]propyl methanesulfonate |
InChI |
InChI=1S/C16H23N3O6S/c1-26(23,24)25-12-4-9-18-10-7-13(8-11-18)17-16(20)14-5-2-3-6-15(14)19(21)22/h2-3,5-6,13H,4,7-12H2,1H3,(H,17,20) |
Clé InChI |
MLHHDICOXMJPSD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCN1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


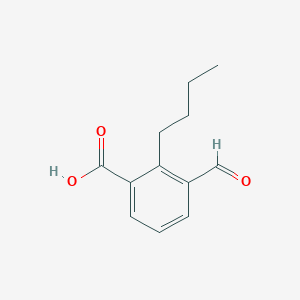
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
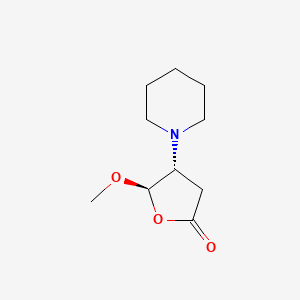
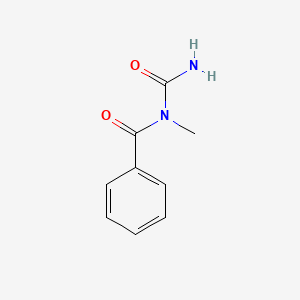
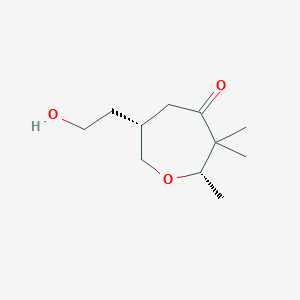
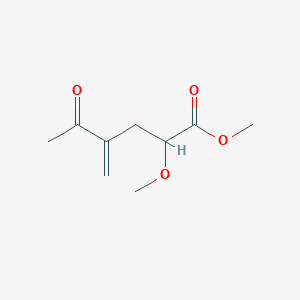
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
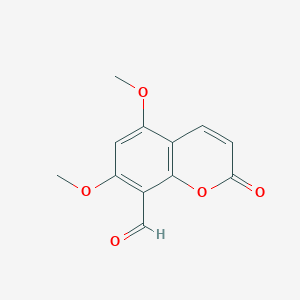
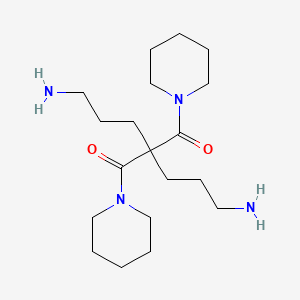
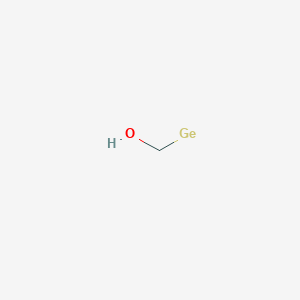
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
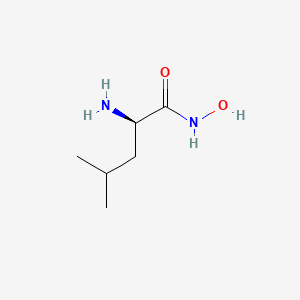
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
